1-(4-Allyl-piperazin-1-yl)-2-amino-ethanone dihydrochloride
Overview
Description
1-(4-Allyl-piperazin-1-yl)-2-amino-ethanone dihydrochloride (1-APED) is a derivative of the amino acid ethanone, which was first synthesized in the late 1960s. 1-APED is an important reagent in organic synthesis, and has been used in a variety of scientific research applications.
Scientific Research Applications
Antimicrobial Studies
1-(4-Allyl-piperazin-1-yl)-2-amino-ethanone dihydrochloride and its derivatives have been extensively studied for their antimicrobial properties. Research has shown that these compounds exhibit significant antibacterial and antifungal activities. For instance, novel derivatives synthesized from reactions involving 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperazin-1-yl) ethanones displayed potent antimicrobial properties, comparable to conventional medicines in some cases (Zaidi et al., 2021). Similarly, compounds such as chalcones containing piperazine or 2,5-dichlorothiophene moieties synthesized by reacting 1-(4-piperazin-1-yl-phenyl)ethanone exhibited potential activity against Gram-positive bacteria and fungi (Tomar et al., 2007).
Antitumor and Anticancer Applications
Derivatives of 1-(4-Allyl-piperazin-1-yl)-2-amino-ethanone dihydrochloride have been explored for their potential in treating cancer. Studies have highlighted the synthesis of compounds like 1,2,4-triazine derivatives bearing piperazine amide moiety, showing promising antiproliferative effects against breast cancer cells (Yurttaş et al., 2014). Additionally, compounds like 7‐Chloro‐4‐(piperazin‐1‐yl)quinoline derivatives have been synthesized and evaluated as VEGFR‐II inhibitors, showing cytotoxicity against human breast cancer (MCF‐7) and prostate cancer (PC3) cell lines (Aboul-Enein et al., 2017).
Synthesis and Characterization
The chemical synthesis and characterization of 1-(4-Allyl-piperazin-1-yl)-2-amino-ethanone dihydrochloride and its derivatives have been a focus of several studies. Researchers have developed various methods for synthesizing these compounds, exploring their structural and physical properties. For example, the electrochemical synthesis of new substituted phenylpiperazines was studied, leading to the development of an environmentally friendly method for synthesizing these compounds in aqueous solutions (Nematollahi & Amani, 2011). Similarly, the synthesis of enantiomerically pure 6-Substituted-Piperazine-2-Acetic Acid Esters as intermediates for library production has been reported, expanding the chemical diversity of piperazine-based compounds (Chamakuri et al., 2018).
Antiviral and Anti-HIV Activity
Research has also been conducted on the potential anti-HIV activity of derivatives of 1-(4-Allyl-piperazin-1-yl)-2-amino-ethanone dihydrochloride. Studies focusing on novel 5-substituted Piperazinyl-4-nitroimidazole derivatives have revealed their potential as non-nucleoside reverse transcriptase inhibitors in the treatment of HIV-1 and HIV-2 (Al-Masoudi et al., 2007).
properties
IUPAC Name |
2-amino-1-(4-prop-2-enylpiperazin-1-yl)ethanone;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.2ClH/c1-2-3-11-4-6-12(7-5-11)9(13)8-10;;/h2H,1,3-8,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHDXVLKEOWJHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661309 | |
Record name | 2-Amino-1-[4-(prop-2-en-1-yl)piperazin-1-yl]ethan-1-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Allyl-piperazin-1-yl)-2-amino-ethanone dihydrochloride | |
CAS RN |
705944-29-2 | |
Record name | 2-Amino-1-[4-(prop-2-en-1-yl)piperazin-1-yl]ethan-1-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 705944-29-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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